molecular formula C12H13N3O2 B11392102 N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

Cat. No.: B11392102
M. Wt: 231.25 g/mol
InChI Key: BWEDOMPQCVTPRC-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide typically involves the cyclization of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by nucleophilic alkylation of the resulting heterocyclic scaffold . Another method involves the Cu-catalyzed click reaction between azidophenyl and aryl-oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

InChI

InChI=1S/C12H13N3O2/c1-2-6-10(16)13-12-11(14-17-15-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15,16)

InChI Key

BWEDOMPQCVTPRC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NON=C1C2=CC=CC=C2

Origin of Product

United States

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